molecular formula C7H15NO2S B13181743 2-Methanesulfonylcyclohexan-1-amine CAS No. 1235441-21-0

2-Methanesulfonylcyclohexan-1-amine

Cat. No.: B13181743
CAS No.: 1235441-21-0
M. Wt: 177.27 g/mol
InChI Key: MBOUYTIVZNSOKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methanesulfonylcyclohexan-1-amine is an organic compound with the molecular formula C7H15NO2S It is characterized by the presence of a methanesulfonyl group attached to a cyclohexane ring, which is further bonded to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methanesulfonylcyclohexan-1-amine typically involves the reaction of cyclohexanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reductive amination using ammonia or a primary amine under hydrogenation conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Methanesulfonylcyclohexan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methanesulfonylcyclohexan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methanesulfonylcyclohexan-1-amine involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Properties

CAS No.

1235441-21-0

Molecular Formula

C7H15NO2S

Molecular Weight

177.27 g/mol

IUPAC Name

2-methylsulfonylcyclohexan-1-amine

InChI

InChI=1S/C7H15NO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h6-7H,2-5,8H2,1H3

InChI Key

MBOUYTIVZNSOKX-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1CCCCC1N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.